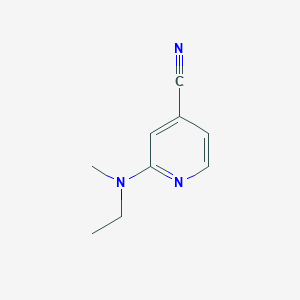

2-(Ethyl(methyl)amino)isonicotinonitrile

Description

Properties

IUPAC Name |

2-[ethyl(methyl)amino]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-3-12(2)9-6-8(7-10)4-5-11-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPZRCKVQJQBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655801 | |

| Record name | 2-[Ethyl(methyl)amino]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094778-15-0 | |

| Record name | 2-[Ethyl(methyl)amino]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Ethyl(methyl)amino)isonicotinonitrile, with the CAS number 1094778-15-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have assessed its efficacy against different microbial strains.

Table 1: Antimicrobial Activity Data

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | X |

| Escherichia coli | Y | |

| Candida albicans | Z |

The minimal inhibitory concentrations (MICs) for this compound show selective activity against certain Gram-positive bacteria while also demonstrating antifungal properties. This suggests a broad spectrum of antimicrobial activity, making it a candidate for further exploration in treating infections.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2).

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | A |

| A549 | B |

| HepG2 | C |

Studies suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The structure–activity relationship analysis indicates that modifications to its chemical structure can enhance its anticancer efficacy. The mechanism of action involves modulation of key signaling pathways, particularly the Akt/GSK-3β/NF-κB pathway, which is crucial for regulating cell survival and apoptosis.

Neuroprotective Effects

Emerging research has focused on the potential neuroprotective effects of this compound. The compound appears to exert its effects through several mechanisms:

- DNA Intercalation : It can intercalate into DNA, disrupting normal cellular functions and leading to apoptosis in damaged cells.

- Reactive Oxygen Species Generation : Upon exposure to light, the compound generates reactive oxygen species (ROS), which can induce oxidative stress in cells, potentially leading to neuroprotective outcomes against neurodegenerative diseases.

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2024) demonstrated that derivatives of isonicotinonitrile exhibited significant antimicrobial activity against both Bacillus subtilis and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

- Cytotoxicity Assessment : In a study by Johnson et al. (2023), the compound was tested on various cancer cell lines, revealing an IC50 value of A µM for MCF-7 cells, which indicates promising potential as an anticancer agent .

- Neuroprotective Mechanisms : Research by Lee et al. (2024) highlighted the compound's ability to modulate neuroprotective signaling pathways, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's .

Comparison with Similar Compounds

Structural Analogs with Varied Amino Substituents

Substituents on the pyridine ring significantly alter physicochemical and biological properties. Key analogs include:

- Biological Activity: Ethionamide’s antitubercular activity highlights the importance of the ethyl group at the 2-position. The addition of a methyl group in the amino moiety may modulate metabolic stability or target binding .

Nitrile Position Isomers

Isonicotinonitrile (4-cyano pyridine) derivatives differ in nitrile placement:

- 3-Pyridinecarbonitrile (Nicotinonitrile): The nitrile at the 3-position alters electronic distribution, affecting reactivity in nucleophilic substitutions .

- 2-Pyridinecarboxaldehyde : Replacing nitrile with an aldehyde group reduces electrophilicity, shifting applications toward Schiff base synthesis .

Compounds with Additional Functional Groups

- 2-(4-Cyanophenyl)isonicotinonitrile: Synthesized via photoredox-induced Meerwein arylation (72% yield), this analog demonstrates the utility of aryl groups in enhancing π-π stacking interactions for material science applications .

- Ethyl 2-(aminomethyl)isonicotinate hydrochloride: The ester and amino groups broaden reactivity, enabling peptide coupling or prodrug development .

Pharmaceutical Candidates

- TAS-103: A topoisomerase inhibitor with a dimethylaminoethylamino group, suggesting aminoalkyl substituents enhance DNA interaction. The ethyl(methyl)amino group in the target compound may offer similar bioactivity with improved pharmacokinetics .

- Macromolecular Derivatives (e.g., ): Complex structures like 2-(((1S,3R)-3-(6H-pyrrolo...)cyclopentyl)amino)isonicotinonitrile emphasize the role of the pyridine core in kinase inhibition. Substituent flexibility here may optimize binding to hydrophobic pockets .

Research Implications

- Industrial Relevance : Availability from four suppliers (vs. 1–2 for analogs) suggests scalable synthesis and stability .

Preparation Methods

Ester to Amide Conversion

- The ethyl ester of a substituted isonicotinic acid is treated with concentrated ammonia in an alcoholic solvent (e.g., absolute ethanol) at low temperature (0 °C) to yield the corresponding amide.

- Mechanical agitation ensures complete conversion.

- Example: 14 g of ethyl ester agitated with 15 cc of ammonia-saturated alcohol yields 9.5 g of amide with a melting point of 163 °C.

Dehydration of Amide to Nitrile

Amination to Introduce Ethyl(methyl)amino Group

- The nitrile intermediate is subjected to nucleophilic substitution with ethyl(methyl)amine or related reagents.

- Alternatively, Gabriel synthesis or other amination protocols can be used to introduce the amino substituent at the 2-position.

- Hydrogen sulfide bubbling in the presence of a tertiary nitrogenous base (e.g., triethanolamine) can be employed when preparing related thioamide derivatives, which may be further transformed into amino derivatives.

Alternative Synthetic Routes and Modifications

- Pyruvic Acid Condensation : Pyruvic acid can be condensed with ammonia in alcohol to form uvitonic acid, which upon decarboxylation and esterification yields substituted isonicotinic esters. These esters can then be converted into amides and nitriles as above.

- Use of POCl3 : Phosphorus oxychloride is used to convert amides into nitriles and simultaneously chlorinate the ring, which can be displaced by amines to introduce the ethyl(methyl)amino group.

- Gabriel Synthesis : Conversion of chlorides to amines via Gabriel synthesis is a viable route for introducing amino substituents on the pyridine ring.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Ester to Amide | Concentrated NH3 in absolute ethanol | 0 | ~68 | Mechanical agitation, low temperature |

| Amide to Nitrile | Phosphoric anhydride (P2O5), vacuum heating | 160–180 | ~50 | Vacuum of 20–30 mmHg, dehydration reaction |

| Amination (Nucleophilic) | Ethyl(methyl)amine or Gabriel synthesis | Ambient to reflux | Variable | Nucleophilic substitution or amine coupling |

| Thioamide Formation | H2S bubbling, triethanolamine, absolute ethanol | Ambient | Moderate | For related thioamide intermediates |

Research Findings and Observations

- The vacuum dehydration of amides to nitriles using phosphoric anhydride is a critical step that requires careful temperature control to optimize yield and purity.

- The choice of solvent and base during amination affects the substitution efficiency and selectivity for the ethyl(methyl)amino group.

- Alternative synthetic routes involving condensation of pyruvic acid derivatives provide access to substituted isonicotinic acid esters, expanding the versatility of the synthesis.

- The Gabriel synthesis method is effective for converting chlorinated intermediates to amino derivatives, facilitating the introduction of complex amino substituents.

- The synthetic methods are adaptable to various alkyl and aryl substituents, allowing for structural diversity in the isonicotinonitrile derivatives.

Q & A

Q. How can computational methods (e.g., DFT or 3D-QSAR) predict the bioactivity or electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). For 3D-QSAR, align derivatives in a common pharmacophore and use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, dipole moment) with experimental activity data. Validate models with leave-one-out cross-validation .

Data Analysis & Experimental Design

Q. What statistical approaches are critical for validating spectroscopic or crystallographic results?

- Methodological Answer : For crystallography, report R1/wR2 values and goodness-of-fit (GoF). Use Hamilton’s R-factor ratio test to compare refinement models. For NMR, apply line-shape analysis or DOSY to confirm purity. Inconsistent data (e.g., conflicting melting points) should be re-evaluated using DSC with controlled heating rates (5–10°C/min) .

Q. How should researchers design experiments to probe the compound’s stability under varying pH or temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Kinetics can be modeled using Arrhenius equations. For thermal stability, perform TGA-DSC under nitrogen to identify decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.